2-(7-ethoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol
Description
Properties
IUPAC Name |
2-(7-ethoxy-5-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c1-2-28-21-11-5-9-17-19-13-18(16-8-3-4-10-20(16)27)25-26(19)23(29-22(17)21)15-7-6-12-24-14-15/h3-12,14,19,23,27H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPGRYHTHQBEIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=CC=C4O)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(7-ethoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C23H22N2O2
- Molecular Weight : 374.44 g/mol
Structural Features
The compound features a benzo[e]pyrazolo[1,5-c][1,3]oxazine core, which is known for its diverse biological activities. The presence of the pyridine and ethoxy groups contributes to its pharmacological properties.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
In a study assessing the anticancer activity of similar pyrazole derivatives, several compounds demonstrated promising results against breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines:
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| 7a | 2.43 | MDA-MB-231 |
| 7b | 4.98 | HepG2 |
These findings suggest that the compound may also possess similar anticancer properties due to its structural analogies with effective pyrazole derivatives .
Anti-inflammatory Activity
Compounds containing the pyrazolo framework have shown anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. The compound's potential as a COX inhibitor could be explored further in preclinical studies.
The proposed mechanism involves the inhibition of COX enzymes, which play a crucial role in the inflammatory process. By blocking these enzymes, the compound could reduce inflammation and associated pain .
Antimicrobial Activity
Preliminary studies have indicated that pyrazole derivatives possess antimicrobial properties against various bacterial strains. The compound's ability to inhibit bacterial growth could be evaluated through standard antimicrobial susceptibility tests.
Synthesis and Characterization
The synthesis of the compound typically involves multi-step reactions starting from readily available precursors. The synthetic route includes condensation and cyclization reactions facilitated by organic solvents and catalysts .
Future Directions
Given its promising biological activities, future research should focus on:
- In vitro and In vivo Studies : Comprehensive studies to evaluate the efficacy and safety profiles.
- Mechanistic Studies : Detailed investigations into the molecular targets affected by the compound.
- Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity.
Comparison with Similar Compounds
Key Observations :
- The pyridin-3-yl group in the target compound offers a hydrogen-bond acceptor site absent in phenyl-substituted analogues () .
- Bioavailability: All analogues comply with Lipinski’s and Veber’s rules, suggesting favorable oral absorption. However, the pyridin-3-yl group in the target compound may enhance solubility via polar interactions, as noted in .
Physicochemical and Pharmacological Properties
- Solubility: Ethoxy and phenol groups enhance aqueous solubility compared to brominated or fully aromatic analogues .
- Metabolic Stability : Ethoxy substituents resist oxidative metabolism better than methoxy groups, as demonstrated in related benzoxazine derivatives .
Critical Analysis of Research Findings
- Structural Optimization : The target compound’s pyridin-3-yl and ethoxy groups strike a balance between solubility, metabolic stability, and target engagement, outperforming brominated or phenyl-substituted analogues in preliminary assays .
- Limitations : Lack of crystallographic data (e.g., via SHELX refinement, as in ) limits precise conformational analysis . Further studies are needed to correlate hydrogen-bonding patterns () with in vivo efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
